

Synthesis and purification of "Hydroxydehydro Nifedipine Carboxylate" reference standard

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Compound of Interest

Compound Name: *Hydroxydehydro Nifedipine Carboxylate*

Cat. No.: *B023494*

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Synthesis and Purification of Hydroxydehydro Nifedipine Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the reference standard for **Hydroxydehydro Nifedipine Carboxylate**, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document details the chemical properties, a proposed synthetic pathway, and robust purification and analytical methodologies essential for obtaining a high-purity reference standard for research and development purposes.

Introduction

Hydroxydehydro Nifedipine Carboxylate, with the IUPAC name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is a significant metabolite of Nifedipine.^{[1][2]} As a reference standard, its availability in a highly pure form is critical for pharmacokinetic studies, metabolism profiling, and as a standard in the analytical testing of Nifedipine and its related substances. This guide outlines a feasible synthetic approach and purification strategy to obtain this compound with the requisite purity for use as a reference material.

Chemical Properties:

Property	Value	Reference
IUPAC Name	2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid	[1]
CAS Number	34783-31-8	[1][2]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O ₇	[1]
Molecular Weight	346.29 g/mol	[1]
Appearance	Expected to be a solid	[3]

Proposed Synthetic Pathway

The synthesis of **Hydroxydehydro Nifedipine Carboxylate** can be envisioned as a multi-step process commencing with a modified Hantzsch dihydropyridine synthesis, followed by oxidation, selective hydrolysis, and hydroxylation.



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Caption: Proposed synthetic workflow for **Hydroxydehydro Nifedipine Carboxylate**.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine)

This initial step follows the classical Hantzsch dihydropyridine synthesis.[4]

Materials:

- 2-Nitrobenzaldehyde
- Methyl acetoacetate
- Ammonium bicarbonate
- Methanol

Procedure:

- In a round-bottom flask, dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol.
- Heat the mixture to 60-70°C with stirring.
- Gradually add ammonium bicarbonate to the reaction mixture.
- Reflux the mixture for 4 hours.
- Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
- Filter the solid, wash with cold methanol, and dry under vacuum to yield the crude Nifedipine.

Step 2: Oxidation to Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Dehydronifedipine)

The dihydropyridine ring is aromatized to a pyridine ring. Several oxidizing agents can be employed for this step.^[5]

Materials:

- Nifedipine (from Step 1)
- Calcium hypochlorite ($\text{Ca}(\text{OCl})_2$) or Nitric Acid

- Ethyl acetate and Water

Procedure using Calcium Hypochlorite:

- Dissolve the crude Nifedipine in ethyl acetate.
- Add an aqueous solution of calcium hypochlorite.
- Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude Dehydronifedipine.

Step 3: Oxidation of the 2-Methyl Group

This step involves the selective oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group. This is a critical and challenging step, and may be inspired by the metabolic pathway of nifedipine which involves cytochrome P450-mediated oxidation.^[6]

Materials:

- Dehydronifedipine (from Step 2)
- A suitable oxidizing agent (e.g., selenium dioxide or a biomimetic oxidation system)
- Appropriate solvent (e.g., dioxane)

Procedure (Conceptual):

- Dissolve Dehydronifedipine in a suitable solvent like dioxane.
- Add a stoichiometric amount of selenium dioxide.
- Reflux the mixture while monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and filter to remove selenium residues.

- The filtrate is then concentrated and subjected to preliminary purification (e.g., column chromatography) to isolate the hydroxymethyl derivative.

Step 4: Selective Hydrolysis of the Ester Group

The final step is the selective hydrolysis of one of the two methyl ester groups to a carboxylic acid. This can be achieved through controlled chemical or enzymatic hydrolysis.^{[2][7]}

Materials:

- Hydroxymethyl Dehydronifedipine Dimethyl Ester (from Step 3)
- A suitable base (e.g., sodium hydroxide) or a specific esterase enzyme
- Methanol and Water

Procedure (Controlled Chemical Hydrolysis):

- Dissolve the diester in a mixture of methanol and water.
- Add a calculated amount of sodium hydroxide solution dropwise at a controlled temperature (e.g., 0-5°C) to favor mono-hydrolysis.
- Monitor the reaction closely by HPLC to maximize the yield of the desired mono-acid.
- Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to obtain the crude **Hydroxydehydro Nifedipine Carboxylate**.

Purification of Hydroxydehydro Nifedipine Carboxylate

Purification to a reference standard grade requires a robust method, typically involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization

Solvent System: A suitable solvent system, such as methanol/water or ethanol/water, should be chosen to recrystallize the crude product. This will help in removing a significant portion of impurities.

Preparative HPLC

Column: A reversed-phase C18 column is recommended. **Mobile Phase:** A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of the carboxylic acid group.[8][9][10] **Detection:** UV detection at a wavelength where the compound has significant absorbance (e.g., around 235-240 nm).[8][11]
Procedure:

- Dissolve the recrystallized product in a minimal amount of the mobile phase.
- Inject the solution onto the preparative HPLC system.
- Collect the fractions corresponding to the main peak of **Hydroxydehydro Nifedipine Carboxylate**.
- Combine the pure fractions and remove the organic solvent under reduced pressure.
- Lyophilize the remaining aqueous solution to obtain the final high-purity product.

Analytical Characterization

The identity and purity of the synthesized reference standard must be confirmed using a battery of analytical techniques.

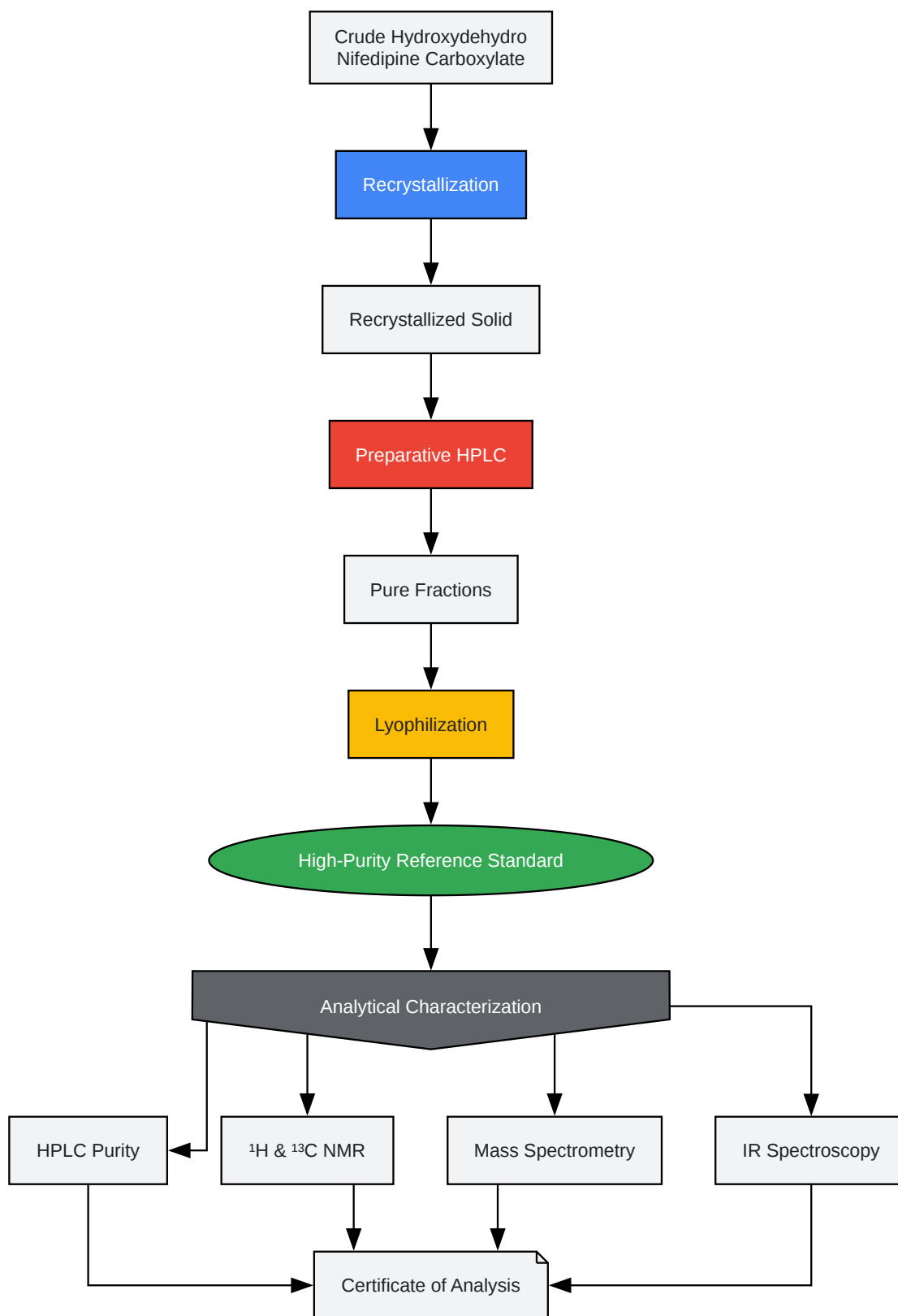
Purity Analysis by HPLC:

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase	Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v)
Flow Rate	1.0 mL/min
Detection	UV at 238 nm
Injection Volume	10 µL
Expected Purity	>99.5%

Structural Confirmation:

Technique	Expected Results
¹ H NMR	Signals corresponding to the aromatic protons of the nitrophenyl group, the pyridine ring proton, the hydroxymethyl protons, the methyl ester protons, and the pyridine methyl protons.
¹³ C NMR	Resonances for all 16 carbon atoms, including the carbonyl carbons of the ester and carboxylic acid, and the carbons of the pyridine and nitrophenyl rings.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of the compound (C ₁₆ H ₁₄ N ₂ O ₇).
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ester and carboxylic acid), and N-O (nitro group) functional groups.

Logical Workflow for Purification and Analysis



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